molecular formula C13H8N2O2S2 B13137652 4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid

4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid

Cat. No.: B13137652
M. Wt: 288.3 g/mol
InChI Key: QHAMOJIEEATAHZ-UHFFFAOYSA-N
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Description

4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is a compound that belongs to the bithiazole family, characterized by the presence of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid typically involves the formation of the bithiazole core followed by the introduction of the phenyl and carboxylic acid groups. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can act as a catalytic inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and reduce cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

  • 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
  • 2,2’-Dichloro-4,4’-bithiazole
  • 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole

Comparison: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bithiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8N2O2S2

Molecular Weight

288.3 g/mol

IUPAC Name

4-phenyl-2-(1,3-thiazol-4-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H8N2O2S2/c16-13(17)11-10(8-4-2-1-3-5-8)15-12(19-11)9-6-18-7-14-9/h1-7H,(H,16,17)

InChI Key

QHAMOJIEEATAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CSC=N3)C(=O)O

Origin of Product

United States

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